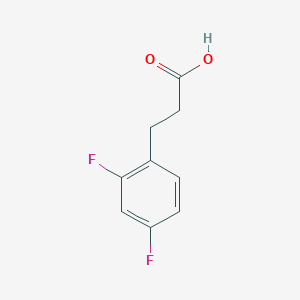

3-(2,4-Difluorophenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRKUUFZCSOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407265 | |

| Record name | 3-(2,4-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-70-1 | |

| Record name | 3-(2,4-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(2,4-Difluorophenyl)propionic acid

An In-depth Technical Guide to the Synthesis of 3-(2,4-Difluorophenyl)propionic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] With a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol , this compound serves as a foundational building block for various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This document delves into the most effective and scientifically robust synthetic strategies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers and drug development professionals in selecting the optimal method for their specific applications.

Introduction and Significance

This compound is a white crystalline solid with a melting point of 104-108 °C. The presence of two fluorine atoms on the phenyl ring significantly enhances its biological activity and metabolic stability, making it a valuable synthon in medicinal chemistry.[1] Its primary application lies in its role as a key intermediate for synthesizing more complex active pharmaceutical ingredients (APIs), where the difluorophenylpropionic acid moiety often constitutes the core pharmacophore responsible for the desired therapeutic effect.[4] Understanding the nuances of its synthesis is therefore critical for efficient and scalable production in a research and development setting.

Principal Synthetic Strategies

The can be approached through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. This guide will focus on two of the most reliable and well-documented methods: the Malonic Ester Synthesis and the Catalytic Hydrogenation of a ketone precursor.

Route 1: The Malonic Ester Synthesis Pathway

This classic C-C bond-forming strategy offers a versatile and reliable method for preparing carboxylic acids. The synthesis proceeds by alkylating diethyl malonate with a suitable benzyl halide, followed by hydrolysis and thermal decarboxylation. This method provides precise control over the construction of the propionic acid side chain.

The reaction is initiated by the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks the electrophilic carbon of 2,4-difluorobenzyl halide in an Sₙ2 reaction. The subsequent saponification of the diester intermediate with a strong base (e.g., NaOH or KOH) followed by acidification yields a malonic acid derivative. This derivative is thermally unstable and readily undergoes decarboxylation upon heating to furnish the final product. A patent for a similar synthesis highlights the robustness of this general approach.[5]

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol (15 mL/g of sodium) with stirring until all the sodium has reacted to form sodium ethoxide.

-

Alkylation: To the cooled sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise, maintaining the temperature below 20 °C. After the addition is complete, add 2,4-difluorobenzyl chloride (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 3-4 hours until TLC analysis indicates the consumption of the starting halide.

-

Hydrolysis & Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. A solution of concentrated hydrochloric acid is added, and the mixture is heated to reflux for 4-6 hours to facilitate both hydrolysis and decarboxylation.[5]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Route 2: Catalytic Hydrogenation of 3-(2,4-Difluorobenzoyl)propionic Acid

This pathway represents a highly efficient and often preferred industrial method, leveraging a readily available ketone precursor. The core of this strategy is the reduction of the benzoyl ketone group to a methylene group, which can be achieved cleanly via catalytic hydrogenation.

The reduction of the ketone, 3-(2,4-Difluorobenzoyl)propionic acid[1][6], is a robust transformation. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is particularly effective for benzylic ketones. The reaction proceeds on the surface of the metal catalyst, where diatomic hydrogen (H₂) is adsorbed and activated. The ketone is also adsorbed onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms. This process first reduces the ketone to a secondary alcohol intermediate, which then undergoes hydrogenolysis (cleavage of the C-O bond with the addition of hydrogen) to yield the final methylene group. The use of a supported catalyst simplifies product purification, as the catalyst can be easily removed by filtration.[7][8]

-

Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 3-(2,4-Difluorobenzoyl)propionic acid (1.0 eq), a suitable solvent such as ethanol or acetic acid (20 mL/g of substrate), and 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Execution: Heat the mixture to 50-70 °C and stir vigorously to ensure efficient mixing and contact with the catalyst. Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis of aliquots. The reaction is typically complete within 8-12 hours.

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting solid is the desired this compound, which can be further purified by recrystallization if necessary.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on a balance of scientific and practical considerations. The table below provides a summary to aid in this decision-making process.

| Metric | Route 1: Malonic Ester Synthesis | Route 2: Catalytic Hydrogenation |

| Starting Materials | Diethyl malonate, 2,4-difluorobenzyl halide | 3-(2,4-Difluorobenzoyl)propionic acid |

| Key Reagents | Sodium ethoxide, HCl | H₂, Palladium on Carbon (Pd/C) |

| Typical Yield | 65-80% | 90-98% |

| Purity | Good to Excellent (after recrystallization) | Excellent (often requires minimal purification) |

| Advantages | Versatile, builds complexity from simple precursors. | High yield, clean reaction, simple work-up. |

| Disadvantages | Multi-step process, use of strong base. | Requires specialized hydrogenation equipment. |

| Safety Concerns | Handling of sodium metal and strong acids. | Handling of flammable hydrogen gas under pressure. |

Quality Control and Characterization

Validation of the final product's identity and purity is paramount. The following analytical techniques are essential for a self-validating protocol.

-

Melting Point: A sharp melting point between 104-108 °C is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch from 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the two methylene groups of the propionic acid chain.

-

¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the acid.

-

¹⁹F NMR: Will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (186.16 g/mol ).[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.

Conclusion

The is a well-established process with multiple viable routes. The Malonic Ester Synthesis offers a fundamental, bottom-up approach suitable for various laboratory scales. In contrast, the Catalytic Hydrogenation of the corresponding ketone precursor provides a more streamlined, high-yielding, and atom-economical pathway, making it highly attractive for larger-scale production. The choice between these methods will ultimately depend on the specific needs of the research or development program, balancing factors of equipment availability, cost of reagents, and desired throughput. Both methods, when executed with precision and validated with rigorous analytical characterization, reliably produce this vital chemical intermediate.

References

-

Grignard Reaction . University of Wisconsin-Madison, Department of Chemistry. [Link]

- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species . Radboud Repository. [Link]

-

Heck Reaction—State of the Art . MDPI. [Link]

-

Heck reaction - Wikipedia . Wikipedia. [Link]

-

Heck Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

- KR100359503B1 - Method of preparing an aromatic propionic acid derivative.

-

A Grignard reagent is an organomagnesium compound... - BYJU'S . BYJU'S. [Link]

-

Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations . ChemRxiv. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY . ADI Chemistry. [Link]

- EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

3-(4-Fluorophenyl)propionic acid - the NIST WebBook . NIST. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. [Link]

-

Heck Reaction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

(+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID . Organic Syntheses. [Link]

-

Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations . ResearchGate. [Link]

-

Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. [a] . ResearchGate. [Link]

-

3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem . PubChem. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review . ResearchGate. [Link]

-

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde . MDPI. [Link]

-

Preparation of propionic acid - PrepChem.com . PrepChem. [Link]

-

Synthesis of (g) 3-(4-Fluorophenyl)propionic acid - PrepChem.com . PrepChem. [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) . Organic Syntheses. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds... . National Institutes of Health. [Link]

-

3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc . ChemSrc. [Link]

-

Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF . ResearchGate. [Link]

-

Production of propionic acid - SciSpace . SciSpace. [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH... . Doc Brown's Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. 3-(2,4-Difluorobenzoyl)propionic Acid | 110931-77-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(2,4-Difluorophenyl)propionic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(2,4-Difluorophenyl)propionic Acid

Introduction

This compound, with CAS number 134672-70-1, is a fluorinated aromatic carboxylic acid.[1][2][3] Its structure, featuring a difluorinated phenyl ring attached to a propionic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications, intended for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 134672-70-1 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [1][2][3] |

| Molecular Weight | 186.16 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 104-108 °C | [1][2][5] |

| Boiling Point | 271.8 °C (Predicted) | [5] |

| SMILES String | OC(=O)CCc1ccc(F)cc1F | [2][6] |

| InChI Key | XAPRKUUFZCSOTE-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

While specific industrial synthesis routes for this compound are proprietary, a common and logical laboratory-scale synthesis involves the catalytic hydrogenation of a corresponding unsaturated precursor. A plausible pathway starts from 2,4-difluorobenzaldehyde, proceeding through a Knoevenagel or Perkin condensation to form an unsaturated acid, which is then reduced.

A representative synthesis workflow is outlined below:

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a similar synthesis of a related compound, 3-(3,5-difluorophenyl)propanoic acid.[7]

-

Preparation : A solution of 3-(2,4-difluorophenyl)propenoic acid (1 equivalent) is prepared in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.

-

Catalyst Addition : A slurry of 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) is added to the solution.

-

Hydrogenation : The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (e.g., 50 psi) with vigorous shaking or stirring.

-

Reaction Monitoring : The reaction is monitored for hydrogen uptake or by analytical techniques like TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected data from key spectroscopic methods are detailed below.[8][9]

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10.5 - 12.0 ppm (singlet, broad) |

| Aromatic (-C₆H₃F₂) | ~6.8 - 7.4 ppm (multiplets) | |

| Methylene (-CH₂-Ar) | ~2.9 - 3.1 ppm (triplet) | |

| Methylene (-CH₂-COOH) | ~2.6 - 2.8 ppm (triplet) | |

| ¹³C NMR | Carbonyl (-C=O) | ~175 - 180 ppm |

| Aromatic (C-F) | ~158 - 165 ppm (doublets, large J-coupling) | |

| Aromatic (C-H, C-C) | ~110 - 135 ppm | |

| Methylene (-CH₂-Ar) | ~30 - 35 ppm | |

| Methylene (-CH₂-COOH) | ~25 - 30 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | |

| C=C stretch (Aromatic) | 1500 - 1620 cm⁻¹ | |

| C-F stretch | 1100 - 1300 cm⁻¹ (strong) |

Note: Predicted values are based on established principles of NMR and IR spectroscopy and data for structurally similar compounds.[8][10]

Reactivity and Applications

The reactivity of this compound is dominated by its carboxylic acid functional group and the unique properties imparted by the difluorophenyl ring.

Key Reactions

-

Esterification : Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation : The carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride) and subsequently reacted with amines to form amides.

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Development

The difluorophenyl moiety is a common feature in bioactive molecules, enhancing properties like metabolic stability and binding affinity.[4] Consequently, this acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

-

Pharmaceuticals : It serves as a crucial building block in the development of active pharmaceutical ingredients (APIs), particularly for creating antifungal and anti-inflammatory drugs.[5] Its structural motif is found in inhibitors of enzymes like soluble epoxide hydrolase (sEH).[4]

-

Agrochemicals : The compound is used in the synthesis of advanced herbicides and fungicides, where the fluorine atoms contribute to the molecule's efficacy and stability.[11]

Caption: Key application areas for this compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound presents several hazards that require careful handling in a laboratory setting.[1][2]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2]

-

Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[1][2]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. A dust mask (e.g., N95 type) is recommended.[1][2]

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[1]

-

Storage : Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container.[1][5]

-

First Aid :

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined chemical and physical properties, combined with the strategic placement of fluorine atoms, provide a robust platform for the synthesis of complex, high-value molecules. Understanding its synthesis, reactivity, and safety profile is paramount for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Chem-Impex. 3-(2,4-Difluorobenzoyl)propionic acid. [Link]

-

Angene Chemical. Safety Data Sheet - this compound. (2021-05-01). [Link]

-

ChemBK. 3-(2,4-Difluorobenzoyl)propanoic acid. (2024-04-10). [Link]

-

MySkinRecipes. This compound. [Link]

-

Chem-Impex. 3-(4-Fluorophenyl)propionic acid. [Link]

-

DC Fine Chemicals. Safety Data Sheet - Propionic acid. [Link]

-

PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

-

PubChem. 3,3-Difluoropropanoic acid. [Link]

-

PrepChem.com. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Transtutors. Consider the spectral data for 3-(4-fluorophenyl)propanoic acid.... (2022-04-06). [Link]

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-15). [Link]

-

Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024-04-09). [Link]

-

Realtor.com. 2 Bedroom Houses for Sale in 81639, CO. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). [Link]

-

University of Colorado Boulder. Spectroscopy Problems. [Link]

-

Patsnap. Emerging Industrial Applications of Propionic Acid. (2025-07-03). [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

The Good Scents Company. propionic acid. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. This compound 97 134672-70-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. prepchem.com [prepchem.com]

- 8. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of 3-(2,4-Difluorophenyl)propionic Acid

This guide provides a comprehensive overview of the essential physical properties of 3-(2,4-Difluorophenyl)propionic acid, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics of this molecule, offering not only established data but also detailed, field-proven methodologies for their experimental determination. The structure of this guide is designed to logically flow from fundamental identifiers to more complex spectral analyses, ensuring a thorough understanding for both novice and experienced scientists.

Core Molecular Identity and Structure

This compound is a carboxylic acid derivative of benzene, featuring two fluorine substituents on the phenyl ring. This structural arrangement significantly influences its chemical reactivity and physical properties.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 134672-70-1 | |

| Molecular Formula | C₉H₈F₂O₂ | |

| Molecular Weight | 186.16 g/mol | |

| Chemical Structure | ||

|

Crystalline and Thermal Properties

The solid-state and thermal behavior of a compound are critical for its handling, purification, and formulation.

Physical State and Appearance

At standard temperature and pressure, this compound exists as a white to off-white solid. This crystalline nature is typical for aromatic carboxylic acids of similar molecular weight.

Melting Point

The melting point is a crucial indicator of purity. The literature value for the melting point of this compound is 104-108 °C . A sharp melting range within this window is indicative of a high-purity sample.

This protocol outlines the capillary method, a standard and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated apparatus, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Use a spatula to crush the solid into a fine powder.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used for a preliminary determination.

-

For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Purity Assessment: A pure compound will exhibit a sharp melting range (typically 1-2 °C). Impurities will generally depress the melting point and broaden the range.[1]

Solubility Profile

Understanding the solubility of this compound is paramount for its use in synthesis, purification, and biological assays.

Qualitative Solubility

The presence of a polar carboxylic acid group and a largely nonpolar difluorophenyl ring suggests that the solubility of this compound will be highly dependent on the solvent's polarity and pH.

Expected Solubility:

-

Aqueous Solubility: Due to the hydrophobic nature of the difluorophenyl group, low solubility in water is expected.

-

Aqueous Base: As a carboxylic acid, it will react with aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) to form a more soluble carboxylate salt.[2]

-

Aqueous Acid: It is expected to be insoluble in aqueous acids (e.g., 5% HCl).

-

Organic Solvents: It is likely to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexane.

Principle: A small, standardized amount of the solute is mixed with a standardized volume of the solvent to visually determine solubility.

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, methanol, ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexane.

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

-

For aqueous base solubility, if the compound dissolves in 5% NaOH, repeat the test with 5% NaHCO₃. Effervescence (CO₂ evolution) upon dissolution in NaHCO₃ is a strong indication of a carboxylic acid.[2]

Acidity and pKa

The acidity of the carboxylic acid proton is a key determinant of the molecule's behavior in different chemical and biological environments.

Predicted pKa: A predicted pKa value for this compound is approximately 4.63 . This value is in the expected range for a benzoic acid derivative. The electron-withdrawing fluorine atoms are expected to slightly increase the acidity compared to the non-fluorinated analogue.

Experimental Determination of pKa via Potentiometric Titration

For compounds that are sparingly soluble in water, a mixed-solvent system can be employed for pKa determination.

Principle: The compound is dissolved in a suitable solvent mixture and titrated with a standardized strong base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Materials:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Standardized 0.1 M NaOH solution

-

Solvent mixture (e.g., 50:50 ethanol:water)

Procedure:

-

Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of the ethanol:water mixture in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments (e.g., 0.2-0.5 mL), recording the pH after each addition. Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL or dropwise).

-

Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the apparent pKa of the acid in the chosen solvent system.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Aromatic Protons (-C₆H₃F₂): A complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm) due to the fluorine substitution and proton-proton coupling.

-

Propionic Acid Chain Protons (-CH₂CH₂-): Two triplets in the aliphatic region (approximately 2.5-3.5 ppm), with the protons alpha to the carbonyl group appearing further downfield.

Expected ¹³C NMR Features:

-

Carbonyl Carbon (-COOH): A peak in the range of 170-180 ppm.

-

Aromatic Carbons (-C₆H₃F₂): Multiple peaks in the aromatic region (approximately 110-165 ppm). The carbons directly bonded to fluorine will exhibit large carbon-fluorine coupling constants.

-

Propionic Acid Chain Carbons (-CH₂CH₂-): Two peaks in the aliphatic region (approximately 25-40 ppm).

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[3]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 169) and -COOH (m/z = 141). The fragmentation of the aromatic ring and the propionic acid chain will also produce characteristic fragment ions.

Workflow Diagrams

Workflow for Physical Property Determination

Caption: Workflow for the comprehensive physical characterization of this compound.

Decision Tree for Qualitative Solubility Analysis

Caption: Decision tree for the systematic qualitative solubility analysis of an organic compound.

References

-

Massachusetts Institute of Technology. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]

-

Truman State University. Melting Point Experiment. [Link]

-

University of Calgary. Experiment 1: Melting-point Determinations. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

Lone Star College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. www1.udel.edu [www1.udel.edu]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

biological activity of 3-(2,4-Difluorophenyl)propionic acid.

An In-Depth Technical Guide to the Biological Activity of 3-(2,4-Difluorophenyl)propionic Acid

Abstract

This compound is a synthetic organic compound belonging to the arylpropionic acid class. This guide provides a comprehensive technical overview of its known and potential biological activities, drawing parallels from structurally similar compounds and the broader class of arylpropionic acid derivatives. We will delve into its significant potential as an anti-inflammatory, anticancer, and antimicrobial agent, grounded in established biochemical pathways. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, mechanistic pathways, and future research trajectories for this promising chemical scaffold.

Introduction: Contextualizing a Privileged Structure

Organofluorine chemistry has become a cornerstone of modern medicinal science, with approximately 20% of all pharmaceuticals containing fluorine.[1] The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The carbon-fluorine bond's strength often enhances a drug's metabolic resistance, prolonging its therapeutic effect.[1]

Concurrently, the arylpropionic acid scaffold is a well-established and highly significant structure in pharmacology. It forms the basis of many widely used non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen.[2][3] These molecules typically feature an aryl group linked to a propionic acid moiety, with the carboxylic acid group being crucial for their biological activity.[1][4]

This compound combines these two powerful motifs. As a structural analog of prominent therapeutic agents, it stands as a compound of high interest for medicinal chemistry, with potential applications spanning multiple disease areas.[1] This guide will synthesize the current understanding and logical extrapolations of its biological functions.

Compound Profile

To provide a clear reference, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 134672-70-1 | |

| Molecular Formula | C₉H₈F₂O₂ | |

| Molecular Weight | 186.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 104-108 °C | |

| SMILES | OC(=O)CCc1ccc(F)cc1F |

Part 1: Predicted and Confirmed Biological Activities

While direct, extensive studies on this compound are emerging, its structural characteristics allow for well-grounded predictions of its biological activities, primarily centered around inflammation and cellular proliferation.

Section 1.1: Anti-inflammatory Potential

The most prominent and well-documented activity of arylpropionic acids is their anti-inflammatory effect.[2][3][4] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes are critical for the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins (PGs).[2] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing PGs that protect the gastrointestinal (GI) tract and maintain renal blood flow.[2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the PGs that mediate pain and inflammation.[2]

Most traditional NSAIDs, like ibuprofen, are non-selective inhibitors of both COX-1 and COX-2.[5] While COX-2 inhibition is responsible for the therapeutic anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects such as GI ulceration.[2] Given its structure, this compound is hypothesized to function as a COX inhibitor, though its specific selectivity for COX-1 versus COX-2 remains to be determined through focused enzymatic assays.

Section 1.2: Anticancer Activity

The versatility of the arylpropionic acid scaffold has led to investigations into a range of other biological activities, including anticancer effects.[1][2][3] The parent compound, propionic acid, a short-chain fatty acid (SCFA), has demonstrated oncoprotective effects against cervical cancer.[6][7]

Mechanisms of Action in Oncology

Studies on propionic acid and its derivatives suggest a multi-faceted approach to inhibiting cancer cell viability:

-

Induction of Reactive Oxygen Species (ROS): Propionic acid can induce ROS, leading to mitochondrial membrane dysfunction and triggering cell death pathways.[6][7]

-

Inhibition of Pro-Survival Signaling: The compound has been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and AKT/mTOR pathways.[1][6][7]

-

Induction of Autophagy: By inhibiting the AKT/mTOR pathway, propionic acid can induce autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[6][7]

Furthermore, specific derivatives of propanoic acid have shown potent antiproliferative activity against lung cancer cell lines, with IC₅₀ values in the low micromolar range.[8] The difluorophenyl moiety in this compound may enhance its ability to interact with specific oncological targets.

Section 1.3: Antimicrobial and Antifungal Spectrum

Arylpropionic acid derivatives are also being explored for their potential as antimicrobial agents.[2][3] While specific data for this compound is limited, a novel synthesized thiazolidinedione derivative incorporating a 2,4-difluorophenyl moiety demonstrated notable antifungal activity against C. parapsilosis and C. albicans.[9] This suggests that the difluorinated phenyl ring is a valuable pharmacophore for developing new antifungal drugs.

Part 2: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, a series of validated in vitro and in vivo assays are required. The following protocols provide a framework for such an evaluation.

Protocol 2.1: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard and widely used model to screen for acute anti-inflammatory activity.[10]

Principle: Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[2]

Methodology:

-

Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac, 25 mg/kg), and Test groups (this compound at various doses, e.g., 10, 20, 40 mg/kg).

-

Drug Administration: The test compound, standard, or vehicle is administered intraperitoneally 30 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 2.2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Workflow Visualization

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound is intrinsically linked to its chemical structure.

-

The Carboxylic Acid Moiety: This group is essential for the anti-inflammatory activity of arylpropionic acids.[1] Modifications such as conversion to esters or amides often result in reduced or altered activity, although some ester prodrugs can enhance permeability before being hydrolyzed back to the active acid form within the cell.[4][12]

-

The Difluorophenyl Ring: The two fluorine atoms significantly increase the molecule's lipophilicity and can influence its binding to enzymatic pockets.[1] The electron-withdrawing nature of fluorine can affect the pKa of the carboxylic acid and alter interactions with target proteins. This substitution is also known to block sites of metabolism, potentially increasing the compound's half-life in vivo.[1]

Future Research Trajectories

-

COX Selectivity Profiling: A crucial next step is to determine the IC₅₀ values of this compound against purified COX-1 and COX-2 enzymes to establish its selectivity index.

-

Broad-Spectrum Cancer Screening: The compound should be tested against a wider panel of cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are particularly sensitive to its action.

-

Mechanistic Deep Dive: For any observed anticancer activity, further studies should elucidate the precise molecular mechanisms, including analysis of cell cycle arrest, apoptosis induction, and specific kinase inhibition.

-

Neuroprotective Potential: Given that related propionic acid metabolites have shown activity against amyloid-β aggregation, exploring the neuroprotective effects of this compound in models of neurodegenerative disease could be a fruitful avenue.[13]

Conclusion

This compound is a strategically designed molecule that merges the proven therapeutic scaffold of arylpropionic acids with the advantageous properties of organofluorine chemistry. Based on its structural lineage, it holds significant promise as a potent anti-inflammatory agent, likely acting through COX inhibition. Furthermore, compelling evidence from related compounds suggests a strong potential for anticancer and antimicrobial activities. Rigorous experimental validation, following the protocols outlined herein, is essential to fully characterize its biological profile and unlock its therapeutic potential. This compound represents a valuable lead structure for the development of new drugs in inflammation, oncology, and infectious diseases.

References

-

Chem-Impex. 3-(2,4-Difluorobenzoyl)propionic acid. Available from: [Link]

-

Kumar, P., Sangam, & Ahmad, M. I. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88. Available from: [Link]

-

Shcherbakova, A., et al. (2023). Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy. National Institutes of Health. Available from: [Link]

-

Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Available from: [Link]

-

ResearchGate. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

-

Semantic Scholar. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Available from: [Link]

-

MySkinRecipes. 3-(4-Fluorophenyl)propionic Acid. Available from: [Link]

-

Atamanyuk, D., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available from: [Link]

-

Kublickas, K., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. Available from: [Link]

-

Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology. Available from: [Link]

-

Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. National Institutes of Health. Available from: [Link]

-

Zlatanova-Tenisheva, H., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Institutes of Health. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. Available from: [Link]

- Google Patents. (2022). WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.

-

Gais, H. J., et al. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. PubMed. Available from: [Link]

-

MDPI. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Available from: [Link]

-

Lee, C., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed. Available from: [Link]

-

MDPI. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

-

Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PubMed. Available from: [Link]

-

T3DB. (2014). Propionic acid (T3D4444). Available from: [Link]

-

ResearchGate. (2024). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]

-

MDPI. (2023). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. Available from: [Link]

-

ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

-

MDPI. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

-

Open Research Newcastle. (2015). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. Available from: [Link]

-

MDPI. (2023). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. Available from: [Link]

-

Acmec. CAS 682804-73-5 3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID. Available from: [Link]

-

ResearchGate. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Available from: [Link]

-

Still, G. G. (1968). Metabolic fate of 3,4-dichloropropionanilide in plants: the metabolism of the propionic Acid moiety. PubMed. Available from: [Link]

-

Medscape. (2024). Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 3-(2,4-Difluorophenyl)propionic Acid Derivatives

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for 3-(2,4-difluorophenyl)propionic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, serving as key intermediates in the development of various therapeutic agents, notably antifungal and anti-inflammatory drugs.[1][2][3] The strategic incorporation of the 2,4-difluorophenyl moiety often enhances the biological activity and metabolic stability of the final active pharmaceutical ingredients (APIs).[1] This guide will explore and analyze several prevalent synthetic routes, offering detailed experimental protocols, mechanistic insights, and comparative data to assist researchers, scientists, and drug development professionals in this specialized field of organic synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a privileged structural motif in modern drug discovery. The presence of two fluorine atoms on the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This often leads to improved pharmacokinetic and pharmacodynamic profiles. Consequently, derivatives of this compound are integral to the synthesis of a range of pharmaceuticals.[1] This guide focuses on the practical synthesis of this core structure, providing a foundation for further derivatization and drug development efforts.

Primary Synthetic Strategies

Several robust synthetic strategies can be employed to construct the this compound backbone. The choice of a particular route often depends on the availability of starting materials, desired scale of synthesis, and tolerance of other functional groups. We will delve into three primary and effective methodologies:

-

Route A: Malonic Ester Synthesis: A classic and highly reliable method for forming substituted carboxylic acids.

-

Route B: Heck Reaction followed by Catalytic Hydrogenation: A powerful two-step approach leveraging modern cross-coupling chemistry.

-

Route C: Arndt-Eistert Homologation: A useful method for extending a carboxylic acid by a single methylene unit.

Route A: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and fundamental method for preparing carboxylic acids.[4] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5][6][7] This approach offers a straightforward and high-yielding pathway to this compound.

Mechanistic Overview

The synthesis proceeds through three key steps:

-

Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate.[5][7][8]

-

Alkylation: The nucleophilic enolate attacks an appropriate electrophile, in this case, 2,4-difluorobenzyl halide, via an S(_N)2 reaction to form the alkylated diester.[5][6]

-

Hydrolysis and Decarboxylation: The diester is hydrolyzed to a dicarboxylic acid under acidic or basic conditions. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the final product.[5][6][7]

Visualizing the Malonic Ester Synthesis Workflow

Caption: Workflow of the Malonic Ester Synthesis for this compound.

Detailed Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

2,4-Difluorobenzyl bromide

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Alkylation: Add 2,4-difluorobenzyl bromide (1.0 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

-

Hydrolysis and Decarboxylation: Concentrate the dried organic phase to obtain the crude diethyl 2-(2,4-difluorobenzyl)malonate. Add a solution of concentrated HCl and heat to reflux for 12-18 hours.

-

Isolation: Cool the reaction mixture, which should result in the precipitation of the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data Summary

| Starting Material | Reagents | Key Conditions | Typical Yield | Purity (by NMR) |

| Diethyl Malonate | 1. NaOEt, EtOH2. 2,4-Difluorobenzyl bromide3. Conc. HCl, Heat | Reflux | 75-85% | >97% |

Route B: Heck Reaction and Catalytic Hydrogenation

This modern approach involves two distinct transformations. First, a palladium-catalyzed Heck reaction is used to couple 1-bromo-2,4-difluorobenzene with acrylic acid (or its ester), forming 3-(2,4-difluorophenyl)acrylic acid.[9][10][11][12] The subsequent step involves the selective reduction of the carbon-carbon double bond via catalytic hydrogenation.[13]

Mechanistic Insights

-

Heck Reaction: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[12]

-

Catalytic Hydrogenation: The unsaturated acid is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[14][15] The hydrogen adsorbs onto the metal surface and is then transferred to the double bond, resulting in its saturation.[16]

Visualizing the Two-Step Synthetic Workflow

Caption: A two-step synthesis via Heck reaction and subsequent hydrogenation.

Detailed Experimental Protocols

Protocol B1: Heck Reaction

-

To a mixture of 1-bromo-2,4-difluorobenzene (1.0 eq.), acrylic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add triethylamine (2.0 eq.).

-

De-gas the mixture and heat under an inert atmosphere at 80-100 °C for 8-12 hours.

-

After cooling, dilute the mixture with water and acidify with HCl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO(_4), and concentrate to yield the crude acrylic acid derivative, which can be purified by recrystallization or chromatography.

Protocol B2: Catalytic Hydrogenation

-

Dissolve the 3-(2,4-difluorophenyl)acrylic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.[14]

-

Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.[14]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product.

Data Summary

| Step | Starting Material | Reagents | Key Conditions | Typical Yield |

| Heck Reaction | 1-Bromo-2,4-difluorobenzene | Acrylic acid, Pd(OAc)(_2), PPh(_3), Et(_3)N | 80-100 °C | 70-80% |

| Hydrogenation | 3-(2,4-Difluorophenyl)acrylic acid | H(_2), 10% Pd/C | RT, 1-3 atm H(_2) | >95% |

Route C: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[17][18][19] This route would begin with 2,4-difluorophenylacetic acid.

Mechanistic Pathway

-

Acid Chloride Formation: The starting carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl(_2)) or oxalyl chloride.

-

Diazoketone Formation: The acid chloride reacts with diazomethane to form an α-diazoketone intermediate.[17][20]

-

Wolff Rearrangement: In the presence of a metal catalyst (e.g., silver oxide, Ag(_2)O) and a nucleophile (water), the diazoketone undergoes a Wolff rearrangement to form a ketene.[17][19][20]

-

Hydrolysis: The ketene is trapped by water to yield the one-carbon homologated carboxylic acid.[17]

Visualizing the Arndt-Eistert Reaction

Caption: Key stages of the Arndt-Eistert homologation process.

Detailed Experimental Protocol

Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Trimethylsilyldiazomethane can be used as a safer alternative.[19][20]

-

Acid Chloride Formation: Gently reflux 2,4-difluorophenylacetic acid (1.0 eq.) with an excess of thionyl chloride (SOCl(_2)) for 2 hours. Remove the excess SOCl(_2) by distillation under reduced pressure.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). Cool the solution to 0 °C and slowly add an ethereal solution of diazomethane (2.2 eq.) with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Wolff Rearrangement and Hydrolysis: To a suspension of silver oxide (0.1 eq.) in water, add the solution of the diazoketone dropwise while heating gently (50-60 °C). The evolution of nitrogen gas should be observed. Continue heating until the gas evolution ceases.

-

Work-up and Isolation: Acidify the reaction mixture with nitric acid, and extract with diethyl ether. Wash the organic layer with water and brine, dry over MgSO(_4), and concentrate to yield the product.

Data Summary

| Starting Material | Reagents | Key Conditions | Typical Yield | Notes |

| 2,4-Difluorophenylacetic Acid | 1. SOCl(_2)2. CH(_2)N(_2)3. Ag(_2)O, H(_2)O | Stepwise, controlled temperature | 50-70% | Requires handling of hazardous diazomethane. |

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives can be successfully achieved through several reliable synthetic routes. The Malonic Ester Synthesis offers a classic, high-yielding, and straightforward approach. The Heck Reaction followed by Catalytic Hydrogenation provides a modern and efficient two-step alternative, showcasing the power of palladium catalysis. The Arndt-Eistert Homologation is a viable option for carbon chain extension, though it necessitates the handling of hazardous reagents.

The choice of synthetic strategy will ultimately be guided by factors such as laboratory capabilities, scale, cost, and safety considerations. The continued importance of this scaffold in medicinal chemistry will undoubtedly drive further innovation in its synthesis, potentially through the development of novel catalytic systems or more efficient one-pot procedures.

References

- MySkinRecipes. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.

- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- Wikipedia. (n.d.). Malonic ester synthesis.

- NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.

- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.

- MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.

- Ambeed.com. (n.d.). Arndt-Eistert Homologation.

- ACS Publications. (1987). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com.

- Wikipedia. (n.d.). Arndt–Eistert reaction.

- Chem-Station Int. Ed. (2014). Arndt-Eistert Synthesis.

- Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.

- PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid.

- Sigma-Aldrich. (n.d.). This compound 97 134672-70-1.

- Google Patents. (n.d.). CN106431898A - Synthesis and use of phenylpropionic acid derivatives.

- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- ResearchGate. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- SynArchive. (n.d.). Mizoroki-Heck Reaction.

- Chemistry LibreTexts. (2023). Heck Reaction.

- Macmillan Group. (2004). The Intramolecular Heck Reaction.

- Semantic Scholar. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.

- MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- PMC - NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

- ResearchGate. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.

- Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.

- Chem-Impex. (n.d.). 3-(2,4-Dichlorophenyl)propionic acid.

- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

- ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. askthenerd.com [askthenerd.com]

- 8. Malonic Ester Synthesis [organic-chemistry.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. synarchive.com [synarchive.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nacatsoc.org [nacatsoc.org]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chemmethod.com [chemmethod.com]

- 17. Arndt-Eistert Synthesis [organic-chemistry.org]

- 18. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 19. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 20. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

Introduction: A Key Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)propionic Acid

This compound, identified by the CAS Number 134672-70-1 , is a fluorinated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and chemical research.[1][2][3][4] Its structure, featuring a difluorinated phenyl ring, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule, making this compound a valuable building block in drug discovery.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, synthesis methodologies, key applications, and the analytical techniques required for its characterization, offering field-proven insights into its practical utility.

Physicochemical and Structural Characteristics

The molecular architecture of this compound is fundamental to its reactivity and utility. The electron-withdrawing nature of the two fluorine atoms on the benzene ring influences the acidity of the carboxylic acid group and provides sites for potential intermolecular interactions within a biological target, such as an enzyme's active site.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 134672-70-1 | [1][2][4] |

| Molecular Formula | C₉H₈F₂O₂ | [1][2][4] |

| Molecular Weight | 186.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 104-108 °C | [2] |

| SMILES String | OC(=O)CCc1ccc(F)cc1F | [2] |

| InChI Key | XAPRKUUFZCSOTE-UHFFFAOYSA-N |[2] |

Synthesis and Manufacturing: A Methodological Overview

The synthesis of this compound typically involves the reduction of a corresponding unsaturated precursor. A common and efficient method is the catalytic hydrogenation of 3-(2,4-Difluorophenyl)propenoic acid.

Causality in Experimental Design

The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds due to its high activity and selectivity under relatively mild conditions (e.g., moderate hydrogen pressure and temperature).[5] The solvent system, often a combination like tetrahydrofuran and ethyl acetate, is selected to ensure the solubility of the starting material and to facilitate the interaction between the substrate, hydrogen gas, and the solid catalyst.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Protocol: Catalytic Hydrogenation

-

Vessel Preparation: A pressure-rated reaction vessel is charged with a slurry of 10% palladium on carbon (typically 1-5 mol%) in a suitable solvent such as ethyl acetate.

-

Reactant Addition: A solution of 3-(2,4-Difluorophenyl)propenoic acid in a solvent like tetrahydrofuran is added to the reaction vessel.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 50 psi). The mixture is agitated vigorously at room temperature for a period of 2-6 hours, or until reaction completion is confirmed by a monitoring technique like TLC or LC-MS.

-

Catalyst Removal: The reaction mixture is carefully depressurized and filtered through a pad of celite to remove the solid palladium catalyst. This step is critical to prevent contamination of the final product.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to achieve high purity.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[6] The difluorophenyl moiety of this specific compound is incorporated into more complex molecules to modulate their biological activity and pharmacokinetic profiles.[7]

Key Application Areas:

-

Synthesis of Heterocyclic Compounds: The carboxylic acid group provides a reactive handle for constructing larger molecules, such as amides or esters, which can then undergo cyclization to form heterocyclic systems. These heterocyclic structures are common scaffolds in many biologically active compounds.[7]

-

Fragment-Based Drug Discovery (FBDD): The difluorophenyl group is a valuable fragment for probing interactions with biological targets. Its inclusion in potential inhibitors for enzymes like soluble epoxide hydrolase (sEH) highlights its importance in designing targeted therapeutics.[7]

-

Development of Advanced Materials: Beyond pharmaceuticals, fluorinated organic compounds are used in the synthesis of specialty polymers and agrochemicals, where the fluorine atoms contribute to desired properties like thermal stability and enhanced biological activity.[8][9]

Diagram: Role as a Pharmaceutical Building Block

Caption: Role as a precursor in synthesizing complex bioactive molecules.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of non-volatile organic acids.[10][11]

Self-Validating System: HPLC Analysis

A well-designed HPLC method incorporates a reference standard for positive identification (by retention time) and quantification (by peak area). The choice of a C18 column (a reversed-phase column) is standard for separating moderately polar organic molecules. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to achieve good peak shape and resolution from potential impurities. A UV detector is suitable as the phenyl ring is a chromophore.

Analytical Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(2,4-ジフルオロフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 134672-70-1 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 11. fda.gov.tw [fda.gov.tw]

An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)propionic acid

Introduction